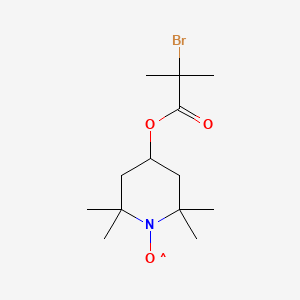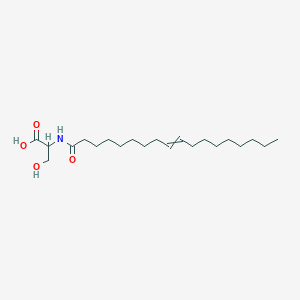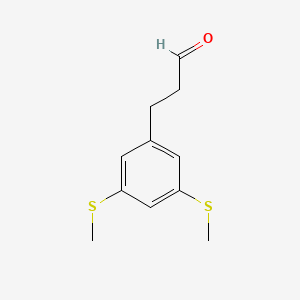
7a-Chloro-16a-methyl Prednisolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-Chloro-16a-methyl Prednisolone, also known as Alclometasone, is a synthetic glucocorticoid. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is effective in treating corticosteroid-responsive dermatoses, including atopic dermatitis, eczema, psoriasis, and allergic dermatitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Chloro-16a-methyl Prednisolone involves multiple steps, starting from prednisolone. The key steps include chlorination and methylation reactions. The chlorination is typically carried out using thionyl chloride or phosphorus pentachloride, while the methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 7a-Chloro-16a-methyl Prednisolone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogen acids or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogen acids or alkyl halides in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
7a-Chloro-16a-methyl Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Mécanisme D'action
7a-Chloro-16a-methyl Prednisolone exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression, resulting in the suppression of pro-inflammatory mediators and the inhibition of leukocyte migration to sites of inflammation. The compound also decreases capillary permeability and vasodilation .
Comparaison Avec Des Composés Similaires
Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without the chlorination and methylation modifications.
Methylprednisolone: Another glucocorticoid used for similar indications but with different pharmacokinetic properties.
Betamethasone: A potent glucocorticoid with a different structure but similar therapeutic uses.
Uniqueness: 7a-Chloro-16a-methyl Prednisolone is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive effects while potentially reducing side effects compared to other glucocorticoids .
Propriétés
Formule moléculaire |
C22H29ClO5 |
|---|---|
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
(10R,13S,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11?,14?,15?,16?,18?,19?,20-,21-,22-/m0/s1 |
Clé InChI |
FJXOGVLKCZQRDN-LHRFLCFZSA-N |
SMILES isomérique |
CC1CC2C3C(CC4=CC(=O)C=C[C@@]4(C3C(C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl |
SMILES canonique |
CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
![2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14791130.png)



![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B14791161.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride](/img/structure/B14791162.png)
![4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14791168.png)
![2-Chloro-6-iodo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B14791173.png)
![Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
![(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde](/img/structure/B14791181.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)

![3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B14791188.png)
